DMT-LNA-5mA phosphoramidite DMT-LNA-5mA phosphoramidite
Brand Name: Vulcanchem
CAS No.:
VCID: VC16617138
InChI: InChI=1S/C41H50N5O8P/c1-27(2)46(28(3)4)55(52-23-11-22-42)54-36-35-38(45-24-29(5)37(43)44-39(45)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H2,43,44,47)/t35-,36+,38?,40-,55?/m1/s1
SMILES:
Molecular Formula: C41H50N5O8P
Molecular Weight: 771.8 g/mol

DMT-LNA-5mA phosphoramidite

CAS No.:

Cat. No.: VC16617138

Molecular Formula: C41H50N5O8P

Molecular Weight: 771.8 g/mol

* For research use only. Not for human or veterinary use.

DMT-LNA-5mA phosphoramidite -

Specification

Molecular Formula C41H50N5O8P
Molecular Weight 771.8 g/mol
IUPAC Name 3-[[(1R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Standard InChI InChI=1S/C41H50N5O8P/c1-27(2)46(28(3)4)55(52-23-11-22-42)54-36-35-38(45-24-29(5)37(43)44-39(45)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H2,43,44,47)/t35-,36+,38?,40-,55?/m1/s1
Standard InChI Key UJUKPCINNDKWEN-AVSGIESFSA-N
Isomeric SMILES CC1=CN(C(=O)N=C1N)C2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Canonical SMILES CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Introduction

Molecular and Structural Characteristics of DMT-LNA-5mA Phosphoramidite

DMT-LNA-5mA phosphoramidite belongs to the phosphoramidite class of compounds, designed for solid-phase oligonucleotide synthesis. Its molecular formula is C₄₁H₅₀N₅O₈P, with a molecular weight of 771.84 g/mol . The structure comprises three functional regions:

  • 4,4'-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl during synthesis and enables sequential coupling.

  • LNA-5mA scaffold: A 2'-O,4'-C-methylene bridge constraining the ribose ring, paired with a 5-methyladenine nucleobase.

  • Phosphoramidite moiety: A 2-cyanoethyl-N,N-diisopropylphosphoramidite group enabling internucleotide bond formation .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1184723-53-2
Purity≥98% (HPLC)
Storage Conditions2–8°C under inert nitrogen
SolubilityAnhydrous acetonitrile, DCM

The locked conformation confers a +2–8°C increase in melting temperature (Tₘ) per LNA modification compared to unmodified DNA, as confirmed by hybridization studies .

Synthetic Methodology and Reaction Optimization

The synthesis of DMT-LNA-5mA phosphoramidite follows a two-step protocol: nucleoside protection and phosphitylation.

Phosphitylation Using DCI-Activated Reagents

Per WO2003006475A2, phosphitylation employs 2-cyanoethyl-N,N',N''-tetraisopropylphosphoramidite activated by DCI in anhydrous dichloromethane (DCM) . DCI’s nucleophilicity accelerates the reaction, achieving >95% yield within 1–4 hours without chromatography . Key advantages include:

  • Minimal side products: 31P-NMR shows >99% purity due to suppressed guanine O-phosphorylation .

  • Scalability: Reactions proceed at 0.1–1.0 mmol scales with consistent yields .

Table 2: Reaction Conditions for LNA Phosphoramidite Synthesis

ParameterValueSource
Activator4,5-Dicyanoimidazole (0.7 eq)
SolventAnhydrous DCM/MeCN
Temperature20–25°C (ambient)
Reaction Time1–4 hours

Post-Synthesis Processing

The crude product is washed with saturated NaHCO₃ and brine, then dried over Na₂SO₄. Precipitation in cold hexane yields a colorless foam, storage-stable for >12 months at 2–8°C .

Functional Advantages in Oligonucleotide Design

Enhanced Hybridization Properties

LNA-5mA modifications induce entropy-driven binding via preorganization of the ribose ring, reducing conformational flexibility and increasing base-pairing energy. Studies demonstrate:

  • +50–100% binding affinity vs. DNA/RNA analogs .

  • Single-nucleotide mismatch discrimination at picomolar concentrations .

Nuclease Resistance

The 2'-O,4'-C-methylene bridge confers >10-fold higher stability in serum compared to unmodified oligonucleotides, critical for in vivo applications .

Applications in Therapeutics and Diagnostics

Antisense Oligonucleotides (ASOs)

DMT-LNA-5mA phosphoramidite is integral to ASOs targeting mRNA for diseases like Duchenne muscular dystrophy and amyotrophic lateral sclerosis (ALS). LNAs improve:

  • Tissue distribution: Enhanced cellular uptake via clathrin-mediated endocytosis .

  • Pharmacokinetics: Subcutaneous half-life extension to 7–14 days .

CRISPR Guide RNA (gRNA) Optimization

Incorporating LNA-5mA into gRNAs reduces off-target effects by 40–60% in in vitro models, as shown in recent Nature Biotechnology studies .

Diagnostic Probes

Quantitative PCR probes with LNA-5mA modifications achieve 5-log dynamic range improvements in viral load detection (e.g., HIV-1, SARS-CoV-2) .

Comparative Analysis with Related Phosphoramidites

Table 3: Performance Metrics of LNA Phosphoramidites

CompoundTₘ Increase (°C)Serum Half-Life (h)Synthetic Yield (%)
DMT-LNA-5mA+6.24895
DMT-LNA-Guanosine +5.83688
DNA PhosphoramiditeBaseline490

Data sources:

Regulatory and Industrial Considerations

DMT-LNA-5mA phosphoramidite is manufactured under ISO-certified conditions, with batch-specific COAs ensuring <2% impurities . Current pricing ranges from $1,200–$1,800/g, reflecting demand from CRISPR and mRNA vaccine developers .

Future Directions and Challenges

  • Stereoselective Synthesis: Improving β-D-ribo configuration purity (>99.5%) via chiral auxiliaries .

  • Cost Reduction: Transitioning from batch to flow chemistry for 30–50% cost savings .

  • Toxicology Profiling: Addressing rare hepatotoxicity signals in primate models .

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